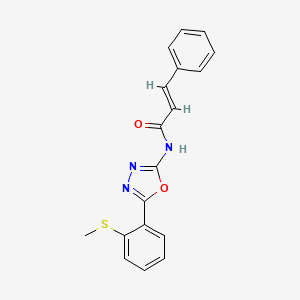

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cinnamamide moiety linked to an oxadiazole ring, which is further substituted with a methylthio phenyl group. This unique structure imparts specific chemical and biological properties to the compound.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antimicrobial, anticancer, and antioxidant activities .

Mode of Action

It’s known that its synthetic derivatives are often more effective in vitro than parent compounds due to stronger biological activities .

Biochemical Pathways

It’s known that similar compounds have shown significant antimicrobial activity on staphylococcus and enterococcus species .

Biochemical Analysis

Biochemical Properties

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide interacts with various enzymes, proteins, and other biomolecules. It has been found to have significant antimicrobial activity, being active on Staphylococcus and Enterococcus species . The compound contains two pharmacophore groups: a cinnamic acid moiety and benzenesulfonamide , which may contribute to its biochemical interactions.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to have a significant impact on various types of cells and cellular processes

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

Coupling with Cinnamamide: The final step involves coupling the oxadiazole derivative with cinnamamide using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced oxadiazole derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Potential therapeutic agent for treating infections, cancer, and inflammatory diseases.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine

- N-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazol-2-amine

Uniqueness

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antioxidant properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H15N3O2S, with a molecular weight of approximately 325.38 g/mol. The structure features a cinnamamide backbone linked to a 1,3,4-oxadiazole ring substituted with a methylthio group on the phenyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C17H15N3O2S |

| Molecular Weight | 325.38 g/mol |

| IUPAC Name | This compound |

| SMILES | CSc1ccccc1c3nnc(NC(=O)c2ccccc2C)o3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Oxadiazole Ring : This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

- Cinnamamide Formation : The final product is formed by coupling the oxadiazole derivative with a cinnamic acid derivative.

Antioxidant Properties

Research indicates that derivatives of cinnamamide can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. For instance, studies have shown that specific cinnamamide derivatives significantly enhance the expression of antioxidant genes like NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 in HepG2 cells .

Key Findings:

- Compound Activity : One specific derivative demonstrated up to 15.6 times greater luciferase activity compared to controls at 10 µM concentrations.

- Mechanism : The activation of Nrf2 leads to increased glutathione levels, providing cytoprotective effects against oxidative damage .

Antiproliferative Effects

The antiproliferative activity against cancer cell lines has been evaluated for various cinnamamide derivatives. In particular:

- Cytotoxicity : this compound exhibited significant cytotoxicity against HepG2 liver cancer cells.

This compound's mechanism involves inducing apoptosis through upregulation of pro-apoptotic markers like p53 and Bax while downregulating anti-apoptotic markers such as Bcl-2 .

Case Studies

In one study focusing on the biological evaluation of cinnamamide derivatives:

- Experimental Design : The antiproliferative effects were assessed using the MTT assay on HepG2 cells.

- Results : The compound demonstrated significant growth inhibition with an IC50 value indicating effective cytotoxicity.

- Apoptotic Pathways : Real-time PCR analysis indicated that treatment with this compound led to increased expression of apoptotic markers and cell cycle arrest at the G1 phase .

Properties

IUPAC Name |

(E)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-24-15-10-6-5-9-14(15)17-20-21-18(23-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,19,21,22)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHISJSHSAMGPOB-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.